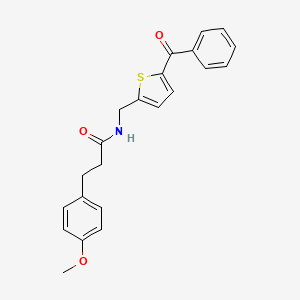
N-((5-benzoylthiophen-2-yl)methyl)-3-(4-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from its constituent elements or from simpler compounds. It would also include the conditions required for the synthesis such as temperature, pressure, catalysts, etc.Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. It could involve techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes. This includes its reactivity with other compounds, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, density, molar mass, etc.科学的研究の応用
Bioactive Constituents and Inhibitory Activities
N-((5-benzoylthiophen-2-yl)methyl)-3-(4-methoxyphenyl)propanamide might share similarities with compounds such as Methyl 2-[propanamide-2'-methoxycarbonyl] benzoate, which has been isolated from Jolyna laminarioides. Such compounds have demonstrated inhibitory activities, notably chymotrypsin inhibition, and antimicrobial effects against pathogens like Escherichia coli and Shigella boydii. Their potential as bioactive constituents highlights a significant area of research in the quest for new therapeutic agents (Atta-ur-rahman et al., 1997).
Analytical Toxicology and Metabolite Identification
Another area of scientific research related to N-((5-benzoylthiophen-2-yl)methyl)-3-(4-methoxyphenyl)propanamide involves the analytical toxicology and identification of metabolites. For instance, the development of high performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) methods for the detection and quantification of structurally similar N-benzyl phenethylamines derivatives in biological samples. These studies contribute to our understanding of the toxicokinetic behavior of novel psychoactive substances and their metabolites, providing essential information for forensic and clinical toxicology (Poklis et al., 2014).
Photosensitizing Agents for Photodynamic Therapy
The synthesis and characterization of compounds with benzenesulfonamide derivative groups, which exhibit high singlet oxygen quantum yields, represent another research application. Such compounds are valuable in photodynamic therapy (PDT) for cancer treatment due to their potent photosensitizing properties. The ability of these compounds to generate singlet oxygen effectively makes them potential candidates for use in PDT, highlighting the interdisciplinary nature of research involving N-((5-benzoylthiophen-2-yl)methyl)-3-(4-methoxyphenyl)propanamide derivatives (Pişkin et al., 2020).
In Vitro Toxicokinetics and Drug Screening
Research involving in vitro toxicokinetics and the screening of novel compounds for potential drug interactions and metabolic pathways is crucial. Studies focusing on the metabolism, enzyme involvement, and plasma protein binding of structurally related compounds provide vital insights into their pharmacokinetics and toxicological profiles. This research informs drug development processes and helps identify targets for toxicological screening, contributing to safer and more effective therapeutic interventions (Richter et al., 2019).
Safety And Hazards
This involves studying the safety measures that need to be taken while handling the compound and the possible hazards it could pose to health and the environment.
将来の方向性
This would involve speculating on the potential future applications of the compound based on its properties and behavior.
I hope this general approach helps! If you have any specific questions about any of these topics, feel free to ask!
特性
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3S/c1-26-18-10-7-16(8-11-18)9-14-21(24)23-15-19-12-13-20(27-19)22(25)17-5-3-2-4-6-17/h2-8,10-13H,9,14-15H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWIOBAKOKXADS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-benzoylthiophen-2-yl)methyl]-3-(4-methoxyphenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

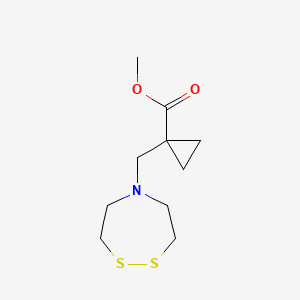
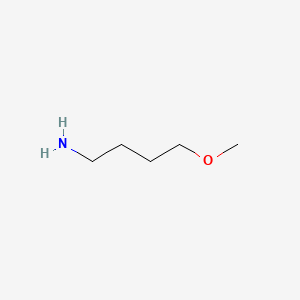
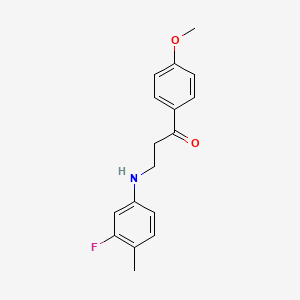
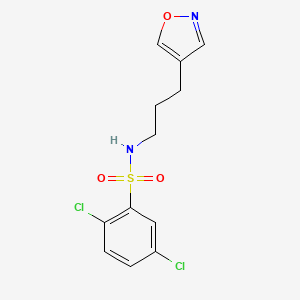
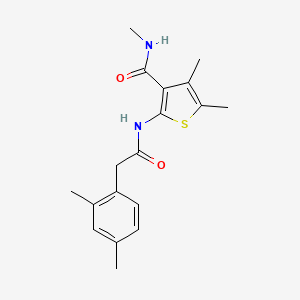
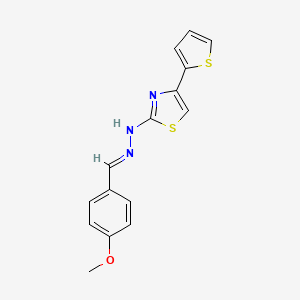
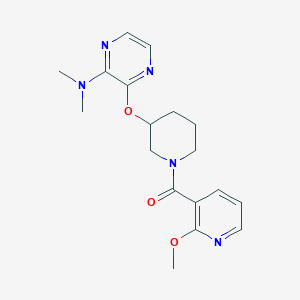
![1-(4-Fluorophenyl)-6-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2886729.png)
![2-[(4Ar,8aR)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetic acid;hydrochloride](/img/structure/B2886730.png)
![Methyl 4-((4-chlorobenzo[d]thiazol-2-yl)(2-(diethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2886732.png)
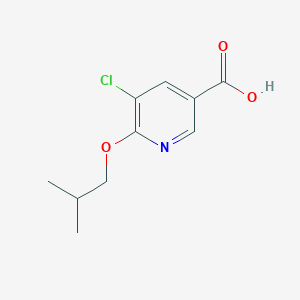
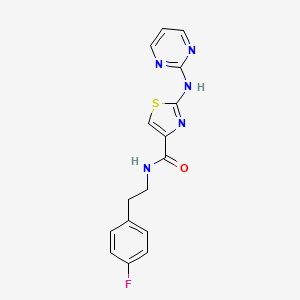
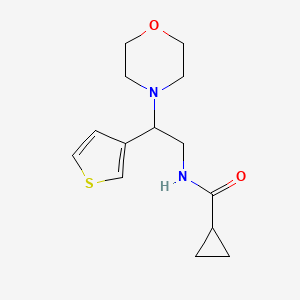
![N-(2-ethoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2886743.png)